5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
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Overview
Description
5-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 1st position, and an amine group at the 2nd position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromoaniline.
Diazotization: 4-bromoaniline is diazotized using sodium nitrite and hydrochloric acid at 0°C to form the diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid to yield 4-bromophenylhydrazine.
Cyclization: The 4-bromophenylhydrazine undergoes cyclization with ethyl pyruvate in ethanol under reflux conditions to form ethyl 5-bromo-1H-indole-2-carboxylate.
Substitution: The ethyl ester is then subjected to substitution reactions with isopropylamine to introduce the isopropyl group at the 1st position.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Condensation: The amine group at the 2nd position can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Nucleophilic Substitution: Formation of substituted benzodiazoles.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Condensation: Formation of imines or enamines.
Scientific Research Applications
5-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the isopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Known for their antibacterial activity.
5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole: Studied for its potential in pharmaceutical testing.
1H- and 2H-indazoles: Explored for their diverse biological activities and synthetic applications.
Uniqueness
5-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isopropyl group enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
5-bromo-1-propan-2-ylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-6(2)14-9-4-3-7(11)5-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIUXVSZJFQHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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